2-amino-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile
Description
2-Amino-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile is a fused heterocyclic compound featuring a pyran ring fused to a pyridine core at the [4,3-b] position. The amino (-NH₂) and cyano (-CN) substituents at positions 2 and 3, respectively, enhance its electronic and steric properties, making it a versatile intermediate in medicinal chemistry and materials science .
Properties
IUPAC Name |
2-amino-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c10-4-6-3-7-5-13-2-1-8(7)12-9(6)11/h3H,1-2,5H2,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQFVNNPWOOKFLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=CC(=C(N=C21)N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-amino-3-cyanopyridine with an appropriate aldehyde and a β-ketoester under basic conditions. The reaction is usually carried out in the presence of a catalyst such as piperidine or triethylamine, and the mixture is heated to promote cyclization, forming the desired pyrano[4,3-b]pyridine ring system .
Industrial Production Methods
This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-amino-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the nitrile group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of substituted pyrano[4,3-b]pyridine derivatives.
Scientific Research Applications
2-amino-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-amino-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the specific target and the context of the interaction .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Pyrano-Pyridine Family
Key Observations :
- Positional Isomerism: The pyrano[4,3-b]pyridine core (target compound) differs from pyrano[3,2-c]pyridine derivatives (e.g., ) in ring fusion orientation, altering electronic delocalization and steric accessibility .
- Substituent Effects: Chloro or methyl groups (e.g., ) increase lipophilicity compared to the amino-cyano motif, impacting solubility and reactivity .
Key Observations :
- Thermal Stability: Higher melting points in chromeno-pyridines (e.g., >250°C in ) suggest greater crystallinity due to extended aromatic systems .
- Solubility: Amino and cyano groups in the target compound likely enhance solubility in polar aprotic solvents (e.g., DMSO), whereas chloro derivatives () require stronger solvents like DMF .
Biological Activity
2-amino-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth exploration of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and findings from recent studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 188.19 g/mol. The compound features a pyridine ring fused with a pyran ring and a carbonitrile group, which contributes to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C9H8N4O |
| Molecular Weight | 188.19 g/mol |
| IUPAC Name | This compound |
| Structure | Chemical Structure |
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains and fungi. For instance, a study demonstrated an inhibition zone against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain tested .
Anticancer Activity
The compound has also been investigated for its anticancer potential. Research involving various cancer cell lines has shown that it possesses antiproliferative activity. The IC50 values reported for different cell lines are as follows:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15.0 |
| A549 | 20.0 |
| MDA-MB-231 | 25.0 |
The presence of the amino group in its structure enhances its ability to interact with cellular targets involved in cancer proliferation .
The mechanism of action of this compound appears to involve the modulation of key signaling pathways associated with cell growth and apoptosis. Binding studies have indicated that it may interact with specific enzymes or receptors involved in these pathways. The carbonitrile group is believed to play a crucial role in forming hydrogen bonds with target proteins, thereby influencing their activity .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by structural modifications. Studies have shown that:
- Substitution at the 2-position enhances antimicrobial activity.
- The presence of electron-withdrawing groups increases anticancer potency.
A comparative analysis of related compounds highlights these trends:
| Compound | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |
|---|---|---|
| 2-amino-5H,7H,8H-pyrano[4,3-b]pyridine | 10 | 15 |
| 2-amino-5-(trifluoromethyl)-pyrano | 20 | 30 |
Case Studies
- Study on Antimicrobial Effects : A comprehensive study evaluated the antimicrobial efficacy against clinical isolates and found that derivatives of this compound showed enhanced activity compared to standard antibiotics .
- Evaluation of Anticancer Properties : In vitro assays demonstrated that the compound significantly inhibited cancer cell proliferation in multiple human cancer cell lines while sparing normal cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
